molecular formula C8H14N2O B1675033 Loline CAS No. 25161-91-5

Loline

Cat. No.: B1675033
CAS No.: 25161-91-5
M. Wt: 154.21 g/mol
InChI Key: OPMNROCQHKJDAQ-FKSUSPILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Loline is a member of the 1-aminopyrrolizidines, which are bioactive natural products with several distinct biological and chemical features . It is produced in grasses infected by endophytic fungal symbionts of the genus Epichloë . This compound increases the resistance of endophyte-infected grasses to insect herbivores and may also protect the infected plants from environmental stresses such as drought and spatial competition .


Synthesis Analysis

This compound has posed surprising challenges to synthetic chemists despite its simple-looking structure . An efficient synthesis of this compound incorporates a Sharpless epoxidation, a Grubbs olefin metathesis, and an unprecedented transannular aminobromination . This synthesis is marked by a high degree of chemo- and stereoselectivity .


Molecular Structure Analysis

The basic chemical structure of this compound comprises a saturated pyrrolizidine ring, a primary amine at the C-1 carbon, and an internal ether bridge . This ether bridge, a hallmark feature of this compound, is uncommon in organic compounds and joins two distant ring (C-2 and C-7) carbons .


Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions, including a Sharpless epoxidation, a Grubbs olefin metathesis, and a transannular aminobromination . These reactions convert an eight-membered cyclic carbamate into a bromopyrrolizidine .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C8H14N2O and a molecular weight of 154.21 g/mol . It is an oil-type compound .

Scientific Research Applications

Internet of Things (IoT) Applications

  • IoT and Automation : Loline ES P8266 devices, combined with Shield base and Nextion touchscreen display, are instrumental in IoT applications. They facilitate the creation of solutions for automation, monitoring, security, and remote operations, thus contributing significantly to technological advancements in various fields like smart phones, computers, and tablets (Bento et al., 2021).

Chemical Synthesis and Biological Research

  • Synthesis Challenges and Applications : this compound alkaloids, despite their simple structure, present challenges in chemical synthesis. Recent advances include an efficient asymmetric total synthesis of this compound, which is crucial for studying the complex interactions in ecological systems involving plants, fungi, insects, and bacteria (Çakmak et al., 2011).
  • Production in Defined Media : The production of this compound alkaloids in defined media by Neotyphodium uncinatum has been studied. This research enhances understanding of the fungal origins of these alkaloids and their accumulation in different conditions, which is vital for exploring their potential applications in agriculture and pest control (Blankenship et al., 2001).

Biological Activities and Ecological Roles

  • Insecticidal Properties and Mutualism : this compound alkaloids, produced by symbiotic fungi in grasses, play a significant role in plant defense against herbivores. Understanding their biosynthesis and ecological roles is crucial for developing natural pest control methods and studying plant-fungus-insect interactions (Schardl et al., 2007).

Genetic and Enzymatic Studies

  • Enzymatic Diversification : Research on the enzymes involved in the diversification of this compound alkaloids in grass-Epichloë symbiota has provided insights into the biochemical pathways. This knowledge is pivotal for understanding and potentially manipulating these pathways for agricultural benefits (Pan et al., 2014).
  • Gene Clusters in Fungal Endophytes : Identifying gene clusters related to this compound alkaloid production in Neotyphodium uncinatum has been a significant step in understanding the genetic basis ofthese alkaloids' biosynthesis. This information can be leveraged for genetic engineering approaches in pest control and plant protection (Spiering et al., 2005).

Agricultural Applications and Pest Control

  • Protection from Aphids : The production of this compound alkaloids in plants has been linked to enhanced protection from aphids, a common pest in agriculture. Understanding this protective mechanism can inform the development of pest-resistant crops, thereby reducing the reliance on chemical pesticides (Wilkinson et al., 2000).
  • Biosynthesis Pathway Elucidation : Studies on the sequence of bond formation in this compound alkaloid biosynthesis have provided valuable insights into the chemical processes involved. This information is crucial for synthetic biology applications and the development of bio-based pest control strategies (Faulkner et al., 2006).

Analytical and Diagnostic Techniques

  • Development of Analytical Methods : The creation of an enzyme-linked immunosorbent assay for detecting this compound alkaloids in pastures represents a significant advancement in analytical techniques. This method is essential for monitoring this compound levels in agricultural settings, ensuring optimal use of these compounds for pest control (Briggs et al., 2017).

Environmental and Ecological Impacts

  • Installation of Ether Bridge in Lolines : Research into the installation of the ether bridge in this compound alkaloids has shed light on the unique chemical transformations in these compounds, contributing to our understanding of natural insecticides and their environmental impacts (Pan et al., 2018).

Mechanism of Action

Safety and Hazards

Loline is intended for research use only, not for human or veterinary use . In case of exposure, appropriate safety measures should be taken, including rinsing skin with water, flushing eyes with water, and seeking medical attention .

Biochemical Analysis

Biochemical Properties

Loline plays a crucial role in biochemical reactions, particularly in the context of its insecticidal activity. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound alkaloids are produced by mutualistic fungi symbiotic with grasses, and they protect the host plants from insects . The enzymes involved in the biosynthesis of this compound include those encoded by the gene clusters LOL-1 and LOL-2 in the fungal symbiont Neotyphodium uncinatum . These enzymes facilitate the conversion of precursor molecules into this compound through a series of biochemical reactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways and altering gene expression. In plants, this compound alkaloids accumulate to high levels, providing resistance against insect herbivores . This accumulation affects cellular metabolism by altering the levels of metabolites involved in defense mechanisms. Additionally, this compound’s presence in the plant tissues can impact the overall health and growth of the plant by modulating cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound binds to receptors on the surface of insect cells, leading to enzyme inhibition and disruption of normal cellular functions . This binding interaction triggers a cascade of events that result in the insecticidal effects of this compound. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in defense responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its insecticidal activity . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of its impact on gene expression and metabolic processes. These temporal effects are important for understanding the long-term efficacy and stability of this compound in various applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits insecticidal activity without causing significant adverse effects . At high doses, this compound can be toxic and may cause adverse effects such as disruption of normal cellular functions and metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without being harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its biosynthesis and degradation. The enzymes encoded by the LOL-1 and LOL-2 gene clusters play a key role in the biosynthesis of this compound . These enzymes facilitate the conversion of precursor molecules into this compound through a series of biochemical reactions. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in defense mechanisms.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cell membranes, allowing it to accumulate in specific tissues . The distribution of this compound within the plant tissues is crucial for its insecticidal activity, as it needs to be present in sufficient concentrations to be effective against insect herbivores.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows this compound to interact with specific biomolecules and exert its effects on cellular processes. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its use in various applications.

Properties

IUPAC Name

(1R,3S,7S,8R)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-9-7-6-4-10-3-2-5(11-6)8(7)10/h5-9H,2-4H2,1H3/t5-,6+,7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMNROCQHKJDAQ-FKSUSPILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1C2CN3C1C(O2)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1[C@H]2CN3[C@@H]1[C@@H](O2)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25161-91-5
Record name Loline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25161-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025161915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC997T2WZ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the structure of lolines unique among pyrrolizidine alkaloids?

A1: Loline alkaloids possess a distinctive ether bridge connecting the C2 and C7 carbon atoms of the pyrrolizidine ring system, a feature rarely observed in natural products. [, , ] This unusual structural element significantly contributes to their biological activity and poses intriguing questions regarding their biosynthetic pathway.

Q2: How is the ether bridge formed in this compound alkaloids?

A2: The formation of the ether bridge is catalyzed by a remarkable enzyme, LolO, a 2-oxoglutarate-dependent nonheme iron dioxygenase. [, ] This enzyme catalyzes a four-electron oxidation of the intermediate, 1-exo-acetamidopyrrolizidine (AcAP), first at the C2 position and subsequently at the C7 position, leading to the formation of N-acetylnorthis compound (NANL). []

Q3: What is the first committed intermediate in the this compound biosynthetic pathway?

A3: Feeding experiments with deuterium-labeled compounds suggest that N-(3-amino-3-carboxypropyl)proline is the first committed intermediate in the biosynthesis of lolines. []

Q4: How does the host plant contribute to this compound alkaloid diversity?

A4: While the majority of this compound alkaloid biosynthesis is carried out by fungal enzymes, plant enzymes play a role in diversification. For example, a plant acetyltransferase is responsible for the conversion of this compound to N-acetylthis compound (NAL). [, ]

Q5: Why do different grass-endophyte symbiota produce different this compound alkaloid profiles?

A5: The diversity in this compound alkaloid profiles arises from variations in the this compound alkaloid biosynthesis (LOL) gene cluster among different Epichloë and Atkinsonella species. [] These variations include changes in gene content, orientation, and position within the genome. Frequent, independent losses of specific genes involved in the later stages of the pathway contribute to the diverse profiles observed. []

Q6: What is the primary ecological role of this compound alkaloids?

A6: this compound alkaloids act as a chemical defense mechanism, protecting host grasses from insect herbivory. [, , , , ] Their presence has been shown to deter feeding and reduce survival of a wide range of insect pests, including aphids, grass grubs, and stem weevils.

Q7: How do lolines exert their insecticidal and antifeedant effects?

A7: While the exact mechanisms of action are not fully understood, lolines are thought to affect insects by interfering with neurotransmission. [, , ] Their structural similarity to certain neurotransmitters suggests they might bind to and disrupt insect-specific receptors.

Q8: Are lolines equally effective against all insect species?

A8: No, the effectiveness of lolines varies depending on the insect species, developmental stage, and feeding behavior. For example, lolines are more effective against phloem-feeding insects like aphids than xylem-feeding insects. [, ] This selectivity may be due to the differential distribution of lolines within the plant tissues.

Q9: How does the concentration of lolines in plants influence their effectiveness against insects?

A9: The efficacy of lolines is often concentration-dependent. [, , ] Higher concentrations generally result in greater feeding deterrence and mortality in susceptible insect species. For instance, black field crickets consumed significantly less of an artificial diet containing 5,600 µg/g lolines compared to a this compound-free diet. []

Q10: Are there instances where endophyte infection does not affect insect populations?

A10: Yes, studies have shown that the presence of endophytes producing lolines does not always translate to insect resistance. In some cases, this lack of effect may be attributed to the translocation of lolines within the plant. For instance, in Elymus species infected with this compound-producing endophytes, the alkaloids were found to be primarily translocated in the xylem, making them inaccessible to phloem-feeding aphids. []

Q11: Are this compound alkaloids toxic to mammals?

A11: Unlike some other alkaloids produced by fungal endophytes, lolines are generally considered to be non-toxic to mammals, including livestock. [, ] Studies in sheep have shown that lolines are rapidly metabolized and excreted, with no significant adverse effects observed even at relatively high doses. [, ]

Q12: Can the form of lolines influence their bioavailability and potential effects on rumen fermentation?

A13: Research suggests that the form of lolines can vary during digestion. For instance, N-formyl this compound (NFL) was found to be the predominant form in sterile rumen fluid, while in viable rumen fluid, a significant portion was metabolized to other derivatives, including NANL and this compound base. [] While this compound presence appeared to have minimal impact on rumen fermentation, further research is needed to fully understand its influence on rumen microbial populations and activity. []

Q13: What are the potential applications of this compound alkaloids in agriculture?

A14: The potent insecticidal activity and low mammalian toxicity of this compound alkaloids make them promising candidates for developing biopesticides and breeding insect-resistant grass cultivars. [, , ] Incorporating this compound-producing endophytes into forage and turf grasses could offer a sustainable approach to pest management, reducing reliance on synthetic pesticides.

Q14: What are the future directions for research on this compound alkaloids?

A15: Further research is needed to fully elucidate the molecular mechanisms underlying the insecticidal activity of lolines, including identification of target sites and potential resistance mechanisms in insects. [] Additionally, investigating the ecological interactions between this compound-producing endophytes, their host plants, and insect communities will be crucial for developing effective and sustainable pest management strategies.

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